Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate
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Overview
Description
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutanecarboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide (CF3I) and a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules . This interaction can lead to changes in the activity or function of the target molecules, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-Bromoanisole
- 2-Aminophenylboronic acid pinacol ester
Uniqueness
Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is unique due to its combination of a trifluoromethyl group and a cyclobutanecarboxylate ester, which imparts distinct chemical and physical properties. These properties can enhance its reactivity and stability, making it valuable for various applications .
Biological Activity
Methyl 3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C12H11F4N O2
- Molecular Weight : 277.21 g/mol
- Purity : ≥95%
The presence of the trifluoromethyl group (CF3) is particularly noteworthy, as it has been shown to influence the compound's interaction with biological targets, enhancing properties such as membrane permeability and metabolic stability .
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. The trifluoromethyl moiety is known to increase lipophilicity, which can facilitate better penetration through cellular membranes, thereby enhancing bioavailability and efficacy .
Anticancer Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, related compounds with similar structures have shown selective activity against various cancer cell lines, including:
- Leukemia Cell Lines : RPMI-8226
- Non-Small Cell Lung Cancer : A549/ATCC
- Renal Cancer : A498 and SN12C
In these studies, compounds were evaluated using the National Cancer Institute's (NCI) human tumor cell line screen, revealing growth inhibition percentages greater than 10-20% against several cancer types .
Other Biological Activities
In addition to anticancer effects, the compound's structural features suggest potential activities in other areas:
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects, although specific data on this compound remains limited.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through specific receptor interactions is a potential area for future research.
Case Studies
-
Case Study on Anticancer Activity :
- A series of trifluoromethylated compounds were synthesized and evaluated for their anticancer activity against multiple cell lines. Notably, compounds with the CF3 group showed enhanced activity compared to their non-trifluoromethylated counterparts, indicating a significant role of this functional group in improving therapeutic outcomes .
-
In Vivo Studies :
- Further investigations are needed to explore the in vivo efficacy and safety profile of this compound. Initial findings suggest that the compound may exhibit favorable pharmacokinetic properties due to its structural characteristics.
Research Findings Summary Table
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
methyl 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO2/c1-18-11(17)8-4-7(5-8)10-6-9(2-3-16-10)12(13,14)15/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
DXYQRNDGYQSIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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